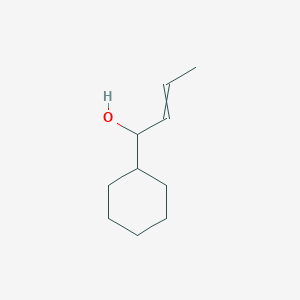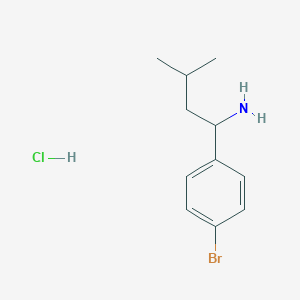
5-Chloro-1,2-benzoxazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-benzoxazol-7-amine is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 5th position and an amine group at the 7th position of the benzoxazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-benzoxazol-7-amine typically involves the condensation of 2-aminophenol with substituted aromatic aldehydes. One common method includes the use of a catalyst such as titanium tetraisopropoxide (TTIP) in the presence of hydrogen peroxide (H2O2) and ethanol at 50°C . Another approach involves the use of a copper(I) oxide (Cu2O) catalyst in dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. The use of metal catalysts, such as palladium or copper, and green chemistry techniques, such as solvent-free conditions or ionic liquid catalysts, are common practices to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-benzoxazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
5-Chloro-1,2-benzoxazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties and potential use in drug discovery.
Industry: Utilized in the development of fluorescent dyes and materials for live cell imaging.
Mechanism of Action
The mechanism of action of 5-Chloro-1,2-benzoxazol-7-amine involves its interaction with various molecular targets. The compound can form hydrogen bonds with biological targets due to the presence of nitrogen and oxygen atoms in the benzoxazole ring. It can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in cancer formation and proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound without the chlorine and amine substitutions.
2-Aminobenzoxazole: Lacks the chlorine substitution at the 5th position.
5-Nitro-2-phenylbenzoxazole: Contains a nitro group instead of chlorine.
Uniqueness
5-Chloro-1,2-benzoxazol-7-amine is unique due to the presence of both chlorine and amine groups, which enhance its biological activity and chemical reactivity. The chlorine atom increases the compound’s lipophilicity, while the amine group allows for further functionalization and derivatization .
Properties
IUPAC Name |
5-chloro-1,2-benzoxazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNWPHPZVDPAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NO2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B12508476.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylbenzenesulfonyl)piperidine-2-carboxamide](/img/structure/B12508501.png)
![1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea](/img/structure/B12508512.png)
![6-Fluoro-4-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12508516.png)

![[S(R)]-N-[(1S)-1-[2-(9-Anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B12508538.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12508561.png)

